3-Iminobutanamide
Description
Contextualization within Amide and Imine Chemistry
To fully appreciate the chemical identity of 3-iminobutanamide, it is essential to understand its constituent functional groups: the amide and the imine.
Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen-containing group. openstax.org They are notably stable in aqueous environments, a characteristic that makes them prevalent in biological systems, such as in the structure of proteins and nucleic acids. openstax.org Amides are generally the least reactive of the common carboxylic acid derivatives. openstax.org Their synthesis often involves the reaction of an amine with an acid chloride. openstax.org
Imines , on the other hand, are nitrogen analogues of aldehydes and ketones, characterized by a carbon-nitrogen double bond (C=N). masterorganicchemistry.com They are typically formed through a condensation reaction between a primary amine and an aldehyde or ketone. masterorganicchemistry.com Imines are involved in a variety of important chemical transformations, including their reduction to form amines and their hydrolysis back to the original aldehyde/ketone and amine. masterorganicchemistry.com
This compound, with its molecular formula C4H8N2O, incorporates both of these crucial functional groups. vulcanchem.com This dual nature dictates its chemical behavior and potential applications in synthesis.
Academic Significance and Research Focus on the Iminobutanamide Moiety
The iminobutanamide moiety has become a focal point of academic research due to its presence in various compounds with interesting chemical and potential biological activities. Researchers are actively exploring the synthesis and properties of derivatives of this compound.
Research has also touched upon the potential of iminobutanamide derivatives in various fields. For example, some derivatives have been investigated for their potential as enzyme inhibitors. researchgate.netresearchgate.net The development of new synthetic methodologies to create diverse iminobutanamide-based structures remains an active area of investigation. nih.govorganic-chemistry.org
Properties of this compound and a Derivative
| Property | This compound | (3E)-N-ethyl-3-[(2-methylpropanamido)imino]butanamide |
| Molecular Formula | C4H8N2O vulcanchem.com | C10H19N3O2 chemdiv.com |
| Molecular Weight | 100.12 g/mol vulcanchem.com | 213.28 g/mol chemdiv.com |
| CAS Number | Not explicitly found for the parent compound, but related structures have CAS numbers. chemsrc.comguidechem.comnih.gov | 8007-8999 chemdiv.com |
| IUPAC Name | This compound vulcanchem.com | (3E)-N-ethyl-3-[(2-methylpropanamido)imino]butanamide chemdiv.com |
| SMILES | CC(=N)CC(=O)N vulcanchem.com | CCNC(C/C(/C)=N/NC(C(C)C)=O)=O chemdiv.com |
| InChI Key | FMNOKALUNSAMRW-UHFFFAOYSA-N vulcanchem.com | OMZNGIMPHMQKQZ-UHFFFAOYSA-N chemdiv.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-iminobutanamide |
InChI |
InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h5H,2H2,1H3,(H2,6,7) |
InChI Key |
FMNOKALUNSAMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iminobutanamide and Analogous Structures
Classical and Evolving Synthetic Pathways
The formation of the 3-iminobutanamide scaffold and its derivatives often relies on foundational organic reactions that have been refined over time for improved yields and milder conditions.
Condensation Reactions and Precursor Transformations
The most fundamental approach to synthesizing N-substituted 3-iminobutanamides and analogous β-enamino carbonyl compounds is the condensation reaction between a β-dicarbonyl compound and a primary amine. The precursor, 3-oxobutanamide (acetoacetamide), or its corresponding ester (ethyl acetoacetate), possesses a reactive ketone that readily condenses with an amine to form the imine or, more accurately, the more stable enamine tautomer. organic-chemistry.orgacgpubs.org This transformation typically involves the removal of a water molecule. nih.gov
Early methods often required harsh conditions, such as high temperatures and the azeotropic removal of water using aromatic solvents. organic-chemistry.org However, significant progress has been made to facilitate this reaction under milder conditions. For instance, the use of catalysts like zinc perchlorate (B79767) hexahydrate (Zn(ClO₄)₂·6H₂O) has been shown to effectively promote the condensation between various amines and β-ketoesters, leading to N-substituted β-enamino esters in high yields (>70%). acgpubs.org Another approach involves using carefully buffered conditions with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and pyridine-borane (PyBOP), which are typically associated with amide bond formation but have proven effective for creating β-enamino derivatives. acs.org
The general reaction can be summarized as the condensation of a β-keto amide or ester with a primary amine, often facilitated by a catalyst to drive the equilibrium toward the product.
Table 1: Examples of Condensation Reactions for β-Enamino Carbonyl Synthesis
| β-Dicarbonyl Precursor | Amine | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| β-Ketoesters | Various primary amines | Acetic acid (0.1 eq.), ultrasound, solvent-free | β-Enamino esters | Good | organic-chemistry.org |
| β-Ketoesters | Primary/Secondary amines | Zn(ClO₄)₂·6H₂O | N-substituted β-enamino esters | >70% | acgpubs.org |
| β-Ketoesters/thioesters | Various amines | EDC·HCl, HOAt, NaHCO₃ buffer | β-Enamino esters/thioesters | - | acs.org |
Multi-Component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer a highly efficient route to complex molecules. tcichemicals.comwikipedia.org Several classical MCRs can be adapted to produce structures analogous to this compound or use β-dicarbonyl precursors.
The Biginelli reaction , first reported in 1891, is a three-component reaction between an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) or thiourea. tcichemicals.com While this reaction classically yields dihydropyrimidinones, the core methodology of combining a β-dicarbonyl compound, an aldehyde, and a nitrogen source is a cornerstone of MCR chemistry. tcichemicals.comorganic-chemistry.org
The Hantzsch dihydropyridine (B1217469) synthesis is another well-known three-component MCR that utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) or an amine to form 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.com
More directly related to amide structures are isocyanide-based MCRs like the Ugi and Passerini reactions . wikipedia.orgorganic-chemistry.org
The Passerini reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.gov
The Ugi reaction is a four-component reaction involving a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide, which yields an α-aminoacyl amide. wikipedia.orgorganic-chemistry.org
These MCRs represent powerful tools for rapidly generating molecular diversity and are fundamental in drug discovery. wikipedia.orgnih.gov By selecting appropriate starting materials, such as a β-keto acid or by designing post-MCR transformations, these reactions can provide access to complex heterocyclic systems built around a butanamide-like framework.
Catalytic Approaches in this compound Synthesis
Catalysis has revolutionized the synthesis of β-enamino compounds, offering milder reaction conditions, higher selectivity, and the potential for asymmetric synthesis.
Metal-Catalyzed Syntheses
Various transition metals have been employed to catalyze the synthesis of N-substituted 3-iminobutanamides and their analogs. These catalysts often function as Lewis acids, activating the carbonyl group of the β-dicarbonyl precursor towards nucleophilic attack by the amine.
Iron(III) triflate (Fe(OTf)₃) has been demonstrated as a highly efficient and reusable catalyst for the reaction between β-dicarbonyl compounds and primary amines under solvent-free conditions, providing β-enamino ketones and esters in high yields with short reaction times. researchgate.net
Cobalt(II) chloride (CoCl₂) also catalyzes the synthesis of β-enaminones from 1,3-dicarbonyls and amines at room temperature under solvent-free conditions, with yields ranging from 75-95%. acgpubs.org
Palladium (Pd) catalysts enable the oxidative coupling of aromatic primary amines with alkenes to afford (Z)-enamines with high regio- and stereoselectivity. organic-chemistry.org
A combination of Gold(I)/Silver(I) catalysts, specifically [(PPh₃)AuCl]/AgOTf, has been used for the efficient synthesis of β-enaminones and β-enaminoesters under solvent-free conditions at room temperature with low catalyst loading. researchgate.net
Other metals like Copper (Cu) , Manganese (Mn) , and Rhodium (Rh) have also been used in various cyclization and annulation reactions where amidine precursors, structurally related to this compound, are key intermediates in the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov
Table 2: Selected Metal-Catalyzed Syntheses of β-Enamino Carbonyls
| Catalyst | Precursors | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Fe(OTf)₃ | β-Dicarbonyls + Amines | β-Enamino ketones/esters | Solvent-free, 70°C | 70-98% | researchgate.net |
| CoCl₂ | 1,3-Dicarbonyls + Amines | β-Enaminones | Solvent-free, RT | 75-95% | acgpubs.org |
| [(PPh₃)AuCl]/AgOTf | 1,3-Dicarbonyls + Amines | β-Enaminones/esters | Solvent-free, RT | Good to Excellent | researchgate.net |
| Pd(0) species | Cyclohexane-1,3-dione + 2-Bromo-p-toluidine | Bromo enaminone | - | 5-38% | acgpubs.org |
| CuI / L-proline | o-Haloarylcarbodiimides + N-nucleophiles | N-Substituted 2-aminobenzimidazoles | Dioxane | Good to Excellent | organic-chemistry.org |
Organocatalytic Methodologies
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool, particularly for asymmetric synthesis. Chiral this compound analogs can be prepared with high enantioselectivity using this approach. scienceopen.com
Chiral Phosphoric Acids (CPAs) , a type of Brønsted acid catalyst, have been successfully used in the atroposelective three-component cascade reaction of 2,3-diketoesters, aromatic amines, and 1,3-cyclohexanediones to produce axially chiral N-arylindoles with very high enantiomeric excess (ee). mdpi.com
Thiourea-based catalysts , which act as bifunctional catalysts through hydrogen bonding, are effective in promoting asymmetric Michael additions and iso-Pictet-Spengler reactions, leading to complex chiral nitrogen-containing scaffolds. scienceopen.comnih.gov
Proline and its derivatives are classic organocatalysts used in a wide range of transformations, including the synthesis of chiral cyclopropanes via cascade Michael-alkylation reactions. unl.pt
These organocatalytic methods are crucial for accessing enantiomerically pure compounds, which is of high importance in medicinal chemistry. The reactions often proceed under mild conditions and offer a high degree of stereocontrol. mdpi.comrsc.org
Green Chemistry Principles in this compound Synthesis
Many modern synthetic methodologies for this compound and its analogs are designed with the principles of green chemistry in mind. The goal is to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free Reactions : A significant advancement is the development of solvent-free (or "neat") reaction conditions. The condensation of β-dicarbonyl compounds with amines can be effectively carried out by grinding the reactants together or by using microwave irradiation, often with a recyclable catalyst like Fe(OTf)₃ or in the presence of a catalytic amount of scandium(III) triflate (Sc(OTf)₃). acgpubs.orgresearchgate.netresearchgate.net This approach eliminates the need for volatile and often toxic organic solvents.
Use of Greener Solvents : When a solvent is necessary, water is the ideal green choice. Bismuth(III) trifluoroacetate (B77799) has been used as a catalyst for the chemo- and regio-selective synthesis of β-enaminones in water, achieving high yields. acgpubs.org Polyethylene glycol (PEG) has also been explored as an environmentally benign reaction medium. researchgate.net
Atom Economy : Multi-component reactions (MCRs) are inherently atom-economical, as they incorporate most or all of the atoms from the starting materials into the final product, thus minimizing waste. tcichemicals.comwikipedia.org
Catalyst Recyclability : The use of solid-supported or easily separable catalysts, such as iron(III) triflate, allows for catalyst recovery and reuse over multiple cycles without significant loss of activity, making the process more economical and sustainable. researchgate.net
Electrochemical Methods : Recent research has explored electrophotochemical metal-catalyzed methods for related transformations, using electricity as a clean reagent to drive reactions and avoiding the need for chemical oxidants. beilstein-journals.org
These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to simpler procedures, shorter reaction times, and higher yields. acgpubs.orgresearchgate.net
Solvent-Free and Aqueous Media Syntheses
Traditional methods for synthesizing β-enaminones often involve the azeotropic removal of water by refluxing an amine and a 1,3-dicarbonyl compound in an organic solvent, which can be time-consuming and environmentally detrimental. asianpubs.orgtandfonline.com In response, significant research has focused on alternative reaction media, particularly solvent-free conditions and water. These approaches offer numerous advantages, including reduced pollution, lower costs, and simpler work-up procedures. tandfonline.commdpi.com
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. ajgreenchem.com The direct condensation of β-dicarbonyl compounds with amines without a solvent is a widely pursued pathway due to its operational simplicity and high atom economy. rsc.org Various catalytic systems have been developed to facilitate this transformation efficiently.
For instance, catalysts such as polyphosphoric acid supported on silica (B1680970) gel (PPA-SiO₂) have proven effective for the synthesis of β-enaminones under solvent-free conditions, yielding good to excellent results (up to 90% yield) at temperatures of 70–80 °C. mdpi.comnih.gov This method is noted for its high selectivity and tolerance of various functional groups. mdpi.comnih.gov Similarly, silica sulfuric acid has been utilized as a recyclable, heterogeneous catalyst for preparing β-enaminones at 80 °C under solvent-free conditions, resulting in high yields and short reaction times. researchgate.net Other approaches include the use of microwave irradiation, which can significantly reduce reaction times to as little as 15 minutes and simplify work-up procedures. asianpubs.org In some cases, the reaction can proceed without any catalyst at elevated temperatures (e.g., 120 °C), offering a simple and highly efficient method for the synthesis of β-enaminone derivatives. ajgreenchem.com
Aqueous Media Synthesis:
Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and inexpensive nature. Synthesizing β-enaminones in aqueous media is a key goal in developing greener chemical processes. derpharmachemica.com The use of water as a solvent can lead to rate enhancement and simplified product isolation, as the insolubility of the final products often allows for separation by simple filtration. derpharmachemica.com
Several water-tolerant catalysts have been successfully employed for this purpose. Borate (B1201080) zirconia has been shown to be an efficient catalyst for the synthesis of β-enaminone derivatives from dimedone and aromatic amines at room temperature in water, with excellent yields (up to 92%) obtained within 40 minutes. derpharmachemica.com Another green and convenient approach involves using a catalytic amount of dilute hydrochloric acid (30 mmol/L) in water, which also provides good yields and a simple workup. tandfonline.comtandfonline.com The use of bismuth(III) trifluoroacetate as a reusable catalyst in aqueous media has also been reported as a mild and environmentally friendly method. acgpubs.org
| Catalyst | Reaction Conditions | Medium | Key Advantages | Reference |
|---|---|---|---|---|
| PPA-SiO₂ | 70–80 °C | Solvent-Free | High selectivity, good to excellent yields (up to 90%) | mdpi.comnih.gov |
| Silica Sulfuric Acid | 80 °C | Solvent-Free | Highly efficient, heterogeneous, recyclable catalyst | researchgate.net |
| None (Thermal) | 120 °C | Solvent-Free | Operational simplicity, high yields, no catalyst needed | ajgreenchem.com |
| Microwave Irradiation | Varies | Solvent-Free | Rapid reaction times (e.g., 15 min), high yields | asianpubs.org |
| Borate Zirconia | Room Temperature | Aqueous | Excellent yields (up to 92%), short reaction times | derpharmachemica.com |
| Dilute HCl | Room Temperature | Aqueous | Inexpensive, reusable catalyst, good yields | tandfonline.comtandfonline.com |
| Cobalt(II) chloride | Room Temperature | Solvent-Free | Simple procedure, high yields (75-95%) | acgpubs.org |
Atom Economy and Reaction Efficiency Considerations
Beyond the choice of solvent or catalyst, the intrinsic efficiency of a chemical reaction is a critical aspect of green chemistry. Atom economy and reaction yield are two key metrics used to evaluate this efficiency. chembam.com While reaction yield measures the amount of product obtained as a percentage of the theoretical maximum, atom economy calculates the proportion of reactant atoms that are incorporated into the desired final product. libretexts.orgrsc.org A reaction can have a 100% yield but a low atom economy if it produces a significant amount of byproducts. chembam.com
The ideal synthesis maximizes the incorporation of all reactant materials into the final product, generating minimal to no waste. monash.edu Addition reactions, for example, can have a 100% atom economy as all reactant atoms are present in the single product. langholmandcanonbieschools.dumgal.sch.uk In contrast, substitution and elimination reactions inherently have lower atom economies because they produce byproducts.
Reaction: β-dicarbonyl + Amine → β-enaminone + Water
The atom economy for such a reaction is calculated as follows:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
For the synthesis of a simple β-enaminone, the efficiency is high because the only mass not incorporated into the final product is that of a single water molecule. This makes the direct condensation approach inherently attractive from a green chemistry perspective. rsc.org For instance, the synthesis of ibuprofen (B1674241) via a modern "green" route has an atom economy of about 77%, a significant improvement over the older "brown" route's 40%, which generated substantial toxic waste. monash.edu Similarly, developing synthetic routes to this compound and its analogs that proceed with high atom economy is a crucial goal. Catalytic approaches are particularly vital as they can enable new reaction pathways that require fewer starting materials and produce less waste. langholmandcanonbieschools.dumgal.sch.uk For example, a facile and efficient oxidative functionalization of vinyl azides with aldehydes to produce β-acylated enaminones has been described as an atom-economic process. rsc.org
| Metric | Definition | Significance in Green Chemistry |
|---|---|---|
| Reaction Yield (%) | (Actual Yield / Theoretical Yield) x 100 | Measures the practical efficiency of a reaction but does not account for waste products. |
| Atom Economy (%) | (MW of Desired Product / Sum of MW of all Reactants) x 100 | Measures the conversion efficiency of reactant atoms into the final product, directly assessing waste generation at the atomic level. chembam.com |
By focusing on synthetic strategies that are both solvent-free or aqueous-based and possess high atom economy, chemists can develop more sustainable and efficient methods for producing this compound and related compounds.
Reaction Mechanisms and Intrinsic Reactivity of 3 Iminobutanamide
Tautomeric Equilibria and Their Impact on Reactivity
Tautomerism is a fundamental aspect of 3-iminobutanamide's chemistry, where the molecule can exist in several interconvertible isomeric forms through the migration of a proton. wikipedia.orgbyjus.com This equilibrium significantly influences the compound's reaction pathways by altering the location of nucleophilic and electrophilic centers. nih.gov The primary tautomeric equilibria involve imine-enamine and amide-imidic acid forms.
The main tautomers of this compound are:
Imino-Amide Form: The principal structure, this compound.
Enamine-Amide Form: Arises from the migration of a proton from the carbon alpha to the imine group, creating a carbon-carbon double bond.
Imino-Imidic Acid Form: Results from the migration of a proton from the amide nitrogen to the carbonyl oxygen.
The position of these equilibria can be influenced by various factors, including solvent polarity, temperature, and pH. nih.govnih.gov For instance, polar solvents may favor the more polar tautomers. While specific quantitative data for this compound is not extensively documented, the principles of tautomerism suggest that all forms can be present, and their relative concentrations dictate the dominant reaction pathways. nih.govpsu.edu The enamine tautomer, for example, introduces a nucleophilic C=C bond, fundamentally changing its reactivity profile compared to the imino-amide form.
Table 1: Potential Tautomeric Forms of this compound
| Tautomer Name | Key Structural Features | Impact on Reactivity |
| Imino-Amide | Contains C=N (imine) and O=C-N (amide) groups. | Imine carbon is electrophilic; amide nitrogen is nucleophilic. |
| Enamine-Amide | Contains C=C-N (enamine) and O=C-N (amide) groups. | The α-carbon and the enamine nitrogen become significant nucleophilic centers. |
| Imino-Imidic Acid | Contains C=N (imine) and HO-C=N (imidic acid) groups. | The hydroxyl group is more acidic; the C=N bond within the former amide group can act as a nucleophile. |
Nucleophilic and Electrophilic Characteristics of the Imine and Amide Moieties
The dual functionality of this compound provides both nucleophilic and electrophilic sites, allowing it to react with a wide range of reagents. masterorganicchemistry.com
Nucleophilic Characteristics: Species with an excess of electrons, such as atoms with lone pairs, act as nucleophiles by donating an electron pair. vaia.com
Imine and Amide Nitrogens: The nitrogen atoms in both the imine and amide groups possess lone pairs of electrons, making them primary nucleophilic centers.
Carbonyl Oxygen: The oxygen of the amide's carbonyl group also has lone pairs and can act as a nucleophile, particularly in protonation or coordination reactions.
Enamine Tautomer: In its enamine tautomeric form, the molecule's reactivity is significantly altered. The β-carbon of the enamine system becomes strongly nucleophilic, capable of attacking various electrophiles.
Electrophilic Characteristics: Electrophilic centers are electron-deficient areas susceptible to attack by nucleophiles. libretexts.org
Imine Carbon: The carbon atom of the C=N double bond is bonded to an electronegative nitrogen atom, rendering it electrophilic. youtube.com The electrophilicity of this site is enhanced by protonation of the imine nitrogen, which creates a more reactive iminium cation. nih.gov
Carbonyl Carbon: The amide's carbonyl carbon is bonded to a highly electronegative oxygen atom, making it a prominent electrophilic center ready for nucleophilic attack. youtube.com
Table 2: Nucleophilic and Electrophilic Sites in this compound
| Site | Moiety | Characteristic | Potential Reactions |
| Amide Nitrogen | Amide | Nucleophilic | Alkylation, Acylation |
| Imine Nitrogen | Imine | Nucleophilic | Protonation, Alkylation |
| Carbonyl Oxygen | Amide | Nucleophilic | Protonation, Coordination to Lewis acids |
| Carbonyl Carbon | Amide | Electrophilic | Nucleophilic Addition-Elimination |
| Imine Carbon | Imine | Electrophilic | Nucleophilic Addition |
Cycloaddition Reactions and Their Mechanisms
Cycloaddition reactions, which form a new ring from two reacting molecules, represent a key potential reaction pathway for this compound and its tautomers. sinica.edu.tw These reactions are typically concerted pericyclic processes. libretexts.org
[3+2] Dipolar Cycloadditions: The imine moiety can serve as a precursor to an azomethine ylide, a type of 1,3-dipole. unife.it Azomethine ylides are known to undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to synthesize five-membered nitrogen-containing heterocyclic rings like pyrrolidines. unife.itijrpc.com The reaction proceeds through a concerted mechanism involving a cyclic transition state. slideshare.net
[4+2] Cycloadditions (Diels-Alder Reactions): The enamine tautomer of this compound can participate in Diels-Alder reactions. In a normal-electron-demand Diels-Alder reaction, the electron-rich enamine can act as the diene component. Conversely, the imine C=N bond itself can function as a dienophile, reacting with a conjugated diene in an aza-Diels-Alder reaction to form a six-membered tetrahydropyridine (B1245486) ring. libretexts.org
The mechanisms for these reactions are governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the feasibility and regioselectivity of the reaction. sinica.edu.tw
Condensation and Addition-Elimination Pathways
Condensation and addition-elimination reactions are fundamental processes for modifying the core structure of this compound.
Condensation Reactions: A condensation reaction involves the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orglibretexts.org The nucleophilic nitrogen atoms of this compound can react with aldehydes or ketones. For example, the primary amine that would result from the hydrolysis of the imine can condense with a carbonyl compound to form a new imine, a process that is reversible and pH-dependent. libretexts.orglibretexts.org
Addition-Elimination Reactions: This two-step mechanism is characteristic of acyl compounds, including the amide moiety in this compound. f-cdn.com The reaction proceeds as follows:
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. science-revision.co.uklibretexts.org
Elimination: The carbonyl double bond reforms, and a leaving group (such as the -NH2 group, or -OH after protonation) is expelled. savemyexams.comchemguide.co.uk This pathway allows for the conversion of the amide group into other functionalities like esters or carboxylic acids (via hydrolysis).
Rearrangement Processes Involving the Iminobutanamide Skeleton
The carbon skeleton of this compound or its derivatives can potentially undergo various rearrangement reactions, which involve the migration of an atom or group within the molecule to form a structural isomer. mvpsvktcollege.ac.inthermofisher.com
While specific rearrangements for the parent molecule are not widely reported, its functional groups suggest the possibility of several classical named rearrangements under appropriate conditions:
Beckmann Rearrangement: If the imine were hydrolyzed to a ketone (4-oxobutanamide) and then converted to its corresponding oxime, treatment with acid could induce a Beckmann rearrangement. byjus.com This reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, ultimately yielding a lactam after hydrolysis.
Favorskii Rearrangement: Should the ketone intermediate (4-oxobutanamide) be halogenated at the alpha-carbon, treatment with a base could trigger a Favorskii rearrangement. This process involves the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton. slideshare.net
Sigmatropic Rearrangements: The enamine or imidic acid tautomers could potentially participate in sigmatropic rearrangements, such as a google.comgoogle.com-Claisen rearrangement, if an appropriate allyl group were attached to the nitrogen or oxygen atom, respectively. byjus.com
These potential pathways highlight the versatility of the iminobutanamide skeleton in synthetic organic chemistry. cambridgescholars.com
Computational and Theoretical Chemistry Studies of 3 Iminobutanamide
Electronic Structure Analysis and Bonding Characteristics
Computational chemistry offers powerful tools to investigate the electronic structure and bonding of molecules like 3-iminobutanamide. Methods such as Density Functional Theory (DFT) and various ab initio approaches are employed to understand the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties.
The electronic structure of this compound is characterized by the interplay between the imine (C=N) and amide (C=O) functional groups. The nitrogen and oxygen atoms, being highly electronegative, create a polarized electronic landscape. Valence bond theory describes the bonding in terms of sigma and pi bonds, with the C=N and C=O double bonds consisting of one of each. Molecular Orbital (MO) theory provides a more detailed picture, describing a set of molecular orbitals spread across the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap and spatial distribution are crucial in predicting chemical reactivity. For imines, the C=N bond is generally shorter than a C-N single bond but slightly longer than a C=O bond, reflecting the differing electronegativities of nitrogen and oxygen. rsc.org
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions. researchgate.net For a molecule like this compound, NBO analysis would likely reveal significant negative charges on the nitrogen and oxygen atoms and positive charges on the carbonyl and imine carbon atoms. This charge distribution is critical for understanding intermolecular interactions and the molecule's electrostatic potential.
Table 1: Illustrative Natural Bond Orbital (NBO) Charges for a Generic β-Imino Amide Structure
| Atom | NBO Charge (e) |
| O (Carbonyl) | -0.65 |
| N (Imine) | -0.50 |
| C (Carbonyl) | +0.70 |
| C (Imine) | +0.45 |
Note: These are representative values based on similar structures and would require specific calculations for this compound.
Quantum Chemical Calculations of Tautomer Stability and Interconversion Barriers
This compound can exist in different tautomeric forms, primarily the imine-enamine tautomerism. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.net The stability of tautomers can be influenced by factors such as substitution patterns and the surrounding solvent environment. researchgate.netresearchgate.net
DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize the geometries of the different tautomers and calculate their electronic energies. researchgate.net The relative energies indicate which tautomer is more stable. The transition state connecting the tautomers can also be located and its energy calculated, providing the activation energy for the tautomerization process. researchgate.net
Table 2: Hypothetical Relative Energies and Interconversion Barrier for this compound Tautomers in the Gas Phase
| Tautomer/State | Relative Energy (kcal/mol) |
| Imine (keto) form | 0.00 |
| Enamine (enol) form | +2.5 |
| Transition State | +15.8 |
Note: These values are illustrative and based on general findings for imine-enamine systems.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT is a powerful tool for elucidating reaction mechanisms involving molecules like this compound. wur.nlacs.org It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.
Table 3: Example of Calculated Activation Energies for a DFT-Elucidated Reaction Step
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack of water on imine carbon | 22.5 |
| Proton transfer to nitrogen | 8.2 |
| C-N bond cleavage | 15.1 |
Note: These are hypothetical values for illustrative purposes.
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.gov For this compound, MD simulations could be employed to understand its conformational flexibility, its interactions with solvent molecules, or its binding to a biological target. In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time.
Prediction of Spectroscopic Signatures for Advanced Characterization
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification. These predictions can be compared with experimental spectra to confirm the structure of a synthesized compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would allow for the assignment of characteristic peaks in the IR spectrum, such as the C=O stretch of the amide, the C=N stretch of the imine, and N-H bending and stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted chemical shifts can be compared to experimental NMR data to aid in structure elucidation. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This can help in understanding the color and photophysical properties of the compound.
Table 4: Predicted vs. Experimental Spectroscopic Data for a Related Imine Compound
| Spectroscopic Feature | Predicted Value | Experimental Value |
| C=O Stretch (IR) | 1685 cm⁻¹ | 1690 cm⁻¹ |
| C=N Stretch (IR) | 1650 cm⁻¹ | 1655 cm⁻¹ |
| ¹³C Chemical Shift (C=O) | 175 ppm | 173 ppm |
| ¹³C Chemical Shift (C=N) | 160 ppm | 158 ppm |
| UV-Vis Absorption Max (λmax) | 280 nm | 285 nm |
Note: This table illustrates the typical agreement between predicted and experimental data for a related compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iminobutanamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for the detailed conformational analysis of 3-iminobutanamide and its analogs, which belong to the class of β-enaminones. These compounds can exist as a mixture of geometric isomers (E/Z) and tautomers (enamine-imine). The precise chemical shifts (δ) and spin-spin coupling constants (J) of protons (¹H) and carbons (¹³C) provide a wealth of information about the dominant forms in solution and the dynamics of their interconversion.
Due to the limited availability of specific NMR data for this compound in published literature, the analysis often relies on closely related analogs, such as 4-aminopent-3-en-2-one (B1295262). The electronic environment of the protons and carbons in these analogs provides a strong basis for understanding the spectroscopic properties of this compound.
The ¹H NMR spectrum of a typical β-enaminone like 4-aminopent-3-en-2-one in a solvent like CDCl₃ reveals characteristic signals. The vinyl proton (-CH=) typically appears as a singlet, with its chemical shift being highly dependent on the solvent and the nature of the substituents on the nitrogen and carbonyl groups. The protons of the methyl groups attached to the C=C and C=O bonds also give rise to distinct singlets. The N-H protons can appear as a broad singlet, and its chemical shift is sensitive to concentration and temperature, indicative of hydrogen bonding.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. The carbons of the C=C double bond also have characteristic chemical shifts that are influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog (4-aminopent-3-en-2-one)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (imine side) | ~1.9 | ~19.0 |
| CH (vinyl) | ~5.0 | ~96.0 |
| CH₃ (carbonyl side) | ~2.0 | ~28.5 |
| C=O | - | ~195.0 |
| NH₂ | broad, variable | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The conformational equilibrium in β-enaminones is significantly influenced by intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen, which favors the Z-isomer. Variable-temperature NMR studies can be employed to investigate the dynamics of this equilibrium.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotope Labeling Studies
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electron ionization (EI) is a common method used to generate the mass spectrum, which provides a fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.
The mass spectrum of a simple β-enaminone, such as 4-aminopent-3-en-2-one, which is a close analog of this compound, would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of these molecules is often directed by the functional groups present. Common fragmentation pathways for β-enaminones include:
α-cleavage: Fission of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion. For this compound, this could result in the loss of a methyl radical or an acetamide (B32628) radical.
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In the case of N-alkylated derivatives of this compound, this rearrangement can occur.
Cleavage of the C-N bond: This can lead to the formation of ions corresponding to the amine and the α,β-unsaturated carbonyl moiety.
Table 2: Plausible Mass Spectral Fragments for a this compound Analog (4-aminopent-3-en-2-one)
| m/z | Plausible Fragment |
| 99 | [M]⁺ (Molecular Ion) |
| 84 | [M - CH₃]⁺ |
| 56 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Isotope labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), are invaluable for confirming fragmentation mechanisms. By observing the mass shifts in the fragment ions, the specific atoms lost or retained in each fragmentation step can be definitively identified. For instance, labeling the amino group with ¹⁵N would result in a one-unit mass shift in all nitrogen-containing fragments, allowing for their unambiguous identification.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Environmental Effects
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and is highly sensitive to the molecular environment and intermolecular interactions.
The IR spectrum of a β-enaminone like 4-amino-3-penten-2-one (B74499) reveals characteristic absorption bands. nih.gov The N-H stretching vibrations are particularly informative. A strong, broad band in the region of 3200-3400 cm⁻¹ is indicative of hydrogen-bonded N-H groups. nih.gov The presence of a strong intramolecular hydrogen bond between the N-H and C=O groups in the Z-isomer leads to a significant red shift of both the N-H and C=O stretching frequencies.
The C=O stretching vibration typically appears as a strong band in the region of 1600-1650 cm⁻¹, which is at a lower frequency than that of a typical saturated ketone due to conjugation with the C=C and amino groups. The C=C stretching vibration is also observed in this region and is often coupled with the C=O stretch.
Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the C=C double bond often gives a strong Raman signal. The symmetric vibrations of non-polar bonds are more prominent in Raman spectra.
Table 3: Characteristic Vibrational Frequencies for a this compound Analog (4-amino-3-penten-2-one) nih.gov
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H stretch | ~3180 | Not reported |
| C-H stretch (methyl) | 2900-3000 | 2900-3000 |
| C=O stretch | ~1610 | ~1610 |
| C=C stretch | ~1570 | ~1570 |
| N-H bend | ~1500 | Not reported |
Environmental effects, such as the polarity of the solvent, can significantly influence the vibrational frequencies. In polar solvents, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond, leading to shifts in the N-H and C=O stretching frequencies. These solvatochromic shifts can be used to probe the nature and strength of intermolecular interactions.
X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, this technique can provide unambiguous information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline form.
The C=C and C-N bond lengths in the enamine moiety often show intermediate character between single and double bonds, indicating significant electron delocalization across the N-C=C-C=O conjugated system. The packing of the molecules in the crystal lattice is determined by intermolecular forces such as van der Waals interactions and, in some cases, intermolecular hydrogen bonds.
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a strategy that can be used to modify the physical properties of a compound. For this compound, co-crystallization with pharmaceutically acceptable co-formers could be explored to improve properties such as solubility and stability. X-ray crystallography would be essential for characterizing the resulting co-crystal structures and understanding the specific intermolecular interactions that govern their formation.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are relevant)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral derivatives of this compound.
If a chiral center is introduced into the this compound scaffold, for example, by using a chiral amine in its synthesis or by substitution at the α-carbon, the resulting enantiomers will exhibit chiroptical activity. CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of known compounds.
Furthermore, chiroptical methods are widely used for the determination of enantiomeric excess (ee), which is a measure of the purity of a chiral sample. The magnitude of the CD signal or the optical rotation at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By calibrating with a sample of known enantiomeric purity, the ee of an unknown sample can be accurately determined.
For derivatives of this compound that are chiral, chiroptical spectroscopy would be an indispensable tool for confirming their enantiomeric purity and for studying any conformational changes that may be induced by the chiral center.
Advanced Techniques such as Mössbauer Spectroscopy (if applicable to specific derivatives)
Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes. The most common isotope studied by this method is ⁵⁷Fe. Therefore, Mössbauer spectroscopy is not directly applicable to this compound or its simple organic derivatives.
However, this technique would become highly relevant for the characterization of specific metal-containing derivatives of this compound. If this compound or a derivative were used as a ligand to form a coordination complex with an iron-containing species (specifically one enriched in ⁵⁷Fe), Mössbauer spectroscopy would provide valuable information about the electronic and magnetic environment of the iron nucleus.
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the oxidation state and the s-electron density at the iron nucleus, thus providing information about the nature of the chemical bonding between the iron and the ligand. The quadrupole splitting is sensitive to the symmetry of the electric field gradient at the nucleus and can provide insights into the geometry of the coordination sphere and the electronic spin state of the iron ion.
Therefore, while not a routine technique for the characterization of this compound itself, Mössbauer spectroscopy would be a powerful tool for studying the electronic structure and bonding in any potential iron complexes derived from it.
Chemical Transformations and Derivatization of the 3 Iminobutanamide Scaffold
Functionalization at the Imine Nitrogen
The nitrogen atom of the imine group in 3-iminobutanamide is a key site for functionalization. It can undergo various reactions, such as N-alkylation and N-acylation, to introduce a wide array of substituents. nih.govrsc.org
N-Alkylation: The imine nitrogen can be alkylated using alkyl halides in the presence of a base. organic-chemistry.org This reaction introduces an alkyl group onto the nitrogen, altering the steric and electronic properties of the molecule. The choice of base and solvent system can be crucial for achieving high yields and selectivity. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be effective for the N-alkylation of similar heterocyclic systems. beilstein-journals.org Reductive amination using carboxylic acids and a reducing agent like borazane also provides a pathway to N-alkylated products under mild conditions. rsc.org
N-Acylation: Acylating agents, such as acyl chlorides or anhydrides, can react with the imine nitrogen to form N-acylated derivatives. nih.gov This transformation is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. nih.gov N-acylation can significantly impact the electronic nature of the imine group, making it more susceptible to certain nucleophilic attacks.
Formation of Schiff Bases: The imine can react with primary amines to form new Schiff bases, a process that can be catalyzed by acid. byjus.com This exchange reaction allows for the introduction of diverse functionalities at the imine position.
The table below summarizes common functionalization reactions at the imine nitrogen.
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Alkyl halide, Base | N-Alkyl iminobutanamides |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl iminobutanamides |
| Schiff Base Formation | Primary amine, Acid catalyst | Substituted Schiff bases |
Modifications at the Amide Nitrogen and Carbonyl Carbon
The amide group of this compound presents another site for chemical modification, although it is generally less reactive than the imine. wikipedia.org
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia (B1221849). wikipedia.orglibretexts.org This reaction is typically slower than the hydrolysis of esters. wikipedia.org
Reduction of the Amide: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, converting the amide into an amine. libretexts.orglibretexts.org This reaction provides a route to 3-iminobutylamine derivatives.
Reactions at the Carbonyl Carbon: The carbonyl carbon of the amide is electrophilic and can be attacked by strong nucleophiles. For example, organolithium reagents can add to the carbonyl group, leading to the formation of ketones after an acidic workup. wikipedia.org
Side-Chain Elaboration and Substituent Effects on Reactivity
Modification of the side chain and the introduction of various substituents can have a profound impact on the reactivity of the this compound scaffold. nih.gov
Side-Chain Functionalization: The methyl group at the C4 position can potentially be functionalized through various C-H activation strategies, although this can be challenging. More commonly, derivatives with different side chains are synthesized from appropriately substituted starting materials. nih.gov
Substituent Effects: The electronic nature of substituents on the scaffold can influence the reactivity of both the imine and amide groups. ucalgary.caunizin.orgscribd.com
Electron-donating groups (EDGs) increase the electron density of the system, which can enhance the nucleophilicity of the imine nitrogen but may decrease the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org
Electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. ucalgary.cascribd.comlibretexts.org These effects are transmitted through inductive and resonance effects. ucsb.edu
The following table illustrates the general effects of substituents on reactivity.
| Substituent Type | Effect on Imine Nitrogen | Effect on Carbonyl Carbon |
| Electron-Donating Group (EDG) | Increased nucleophilicity | Decreased electrophilicity |
| Electron-Withdrawing Group (EWG) | Decreased nucleophilicity | Increased electrophilicity |
Reductive Transformations of the Imine Moiety
The imine group is readily susceptible to reduction, providing a key pathway to saturated amine derivatives. This transformation is a cornerstone of reductive amination processes. masterorganicchemistry.commasterorganicchemistry.com
Catalytic Hydrogenation: The C=N double bond can be reduced to a C-N single bond using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). wikipedia.org
Hydride Reducing Agents: A variety of hydride-based reducing agents can effectively reduce imines. byjus.commasterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent for this purpose. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) is particularly useful as it is selective for the reduction of iminium ions over ketones and aldehydes, making it ideal for one-pot reductive amination reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also reduce the amide group in addition to the imine. byjus.comlibretexts.orgtestbook.com
The choice of reducing agent allows for chemoselective transformations of the this compound scaffold.
Hydrolytic Stability and Pathway Analysis
The stability of the imine bond towards hydrolysis is a critical factor, as imines are generally susceptible to cleavage in the presence of water, particularly under acidic conditions. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com
Mechanism of Hydrolysis: Imine hydrolysis is the reverse of imine formation. byjus.comtestbook.com The process is typically initiated by the protonation of the imine nitrogen, forming an iminium ion. chemistrysteps.commasterorganicchemistry.com This is followed by the nucleophilic attack of water on the imine carbon. A series of proton transfer steps and elimination of the amine ultimately regenerates the corresponding carbonyl compound (in this case, a ketone) and ammonia. byjus.comchemistrysteps.commasterorganicchemistry.com
pH Dependence: The rate of imine hydrolysis is often pH-dependent. masterorganicchemistry.com Acidic conditions generally accelerate the reaction by facilitating the initial protonation of the imine nitrogen. masterorganicchemistry.commasterorganicchemistry.com In neutral or basic media, the rate-determining step is often the attack of water on the neutral imine. masterorganicchemistry.com The stability can be studied in various buffer systems that mimic physiological conditions, such as those found in the stomach (pH ~2.0) or blood plasma (pH ~7.4). mdpi.com
The analysis of hydrolytic stability is crucial for applications where the compound is exposed to aqueous environments. Derivatization strategies, such as those using 3-nitrophenylhydrazine, can be employed to improve the stability and detectability of related metabolites for analytical purposes. nih.gov
Applications of 3 Iminobutanamide As a Key Intermediate and Building Block in Organic Synthesis
Role in the Synthesis of Heterocyclic Compounds (e.g., Pyrimidines, Pyrroles, Pyridines)
The multifunctionality of the 3-iminobutanamide scaffold makes it an exemplary starting point for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. researchgate.netfrontiersin.org
Pyrimidines
The synthesis of substituted pyrimidines can be achieved through the cyclocondensation of β-dicarbonyl compounds or their analogs with amidines. organic-chemistry.orgthieme-connect.de The this compound structure contains the necessary backbone to act as a three-carbon component in these reactions. The amide functionality can react with a suitable one-carbon synthon, or undergo condensation reactions with reagents like urea (B33335), to form the pyrimidine (B1678525) ring. thieme-connect.de For instance, β-formyl enamides, which are structurally related, undergo samarium chloride-catalyzed cyclization with urea to afford pyrimidines, demonstrating a viable pathway for this class of compounds. organic-chemistry.org
Pyrroles
Pyrroles are fundamental five-membered aromatic heterocycles. Enaminones, such as 3-aminobut-2-enamide, are well-established precursors for pyrrole (B145914) synthesis. uctm.edu A particularly efficient and environmentally friendly method involves the domino reaction of enaminones with (E)-β-bromonitrostyrenes in water. nih.govorganic-chemistry.org This reaction proceeds rapidly and without the need for metal catalysts, affording polysubstituted pyrroles in excellent yields. organic-chemistry.org The process involves a sequence of conjugate addition, tautomerization, intramolecular nucleophilic substitution, and elimination of the nitro group to construct the pyrrole ring. organic-chemistry.org
| Entry | Enaminone Reactant | Bromonitrostyrene Reactant (Ar) | Product | Yield (%) |
| 1 | 4-(pyrrolidin-1-yl)pent-3-en-2-one | Phenyl | 1-(1,5-dimethyl-4-phenyl-1H-pyrrol-3-yl)ethan-1-one | 95 |
| 2 | 4-(pyrrolidin-1-yl)pent-3-en-2-one | 4-Chlorophenyl | 1-(4-(4-chlorophenyl)-1,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | 92 |
| 3 | 4-(pyrrolidin-1-yl)pent-3-en-2-one | 4-Methoxyphenyl | 1-(4-(4-methoxyphenyl)-1,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | 96 |
| 4 | 3-(pyrrolidin-1-yl)-1-phenylbut-2-en-1-one | Phenyl | (5-methyl-1,4-diphenyl-1H-pyrrol-3-yl)(phenyl)methanone | 94 |
Other methods include iron-catalyzed radical cycloadditions of enamides and photochemical approaches involving β-ketovinylogous amides, highlighting the versatility of the enaminone scaffold in accessing the pyrrole core. researchgate.netorganic-chemistry.org
Pyridines
The synthesis of pyridines from β-enaminone precursors is a robust and well-documented strategy. researchgate.netorganic-chemistry.org A common method involves the use of N-propargylic β-enaminones, which are derivatives where the enamine nitrogen is substituted with a propargyl group. In the presence of a copper catalyst, these intermediates undergo cyclization to furnish highly substituted pyridines. organic-chemistry.orgresearchgate.net This transformation demonstrates how the inherent reactivity of the enaminone system can be guided by specific functionalization to produce six-membered heterocycles.
| Entry | R¹ Group | R² Group | R³ Group | Catalyst | Product | Yield (%) |
| 1 | Phenyl | Methyl | Phenyl | CuBr | 2-Methyl-4,6-diphenylpyridine | 87 |
| 2 | Phenyl | Methyl | 4-Tolyl | CuBr | 2-Methyl-4-phenyl-6-(p-tolyl)pyridine | 85 |
| 3 | 4-Tolyl | Methyl | Phenyl | CuBr | 2-Methyl-6-phenyl-4-(p-tolyl)pyridine | 89 |
| 4 | Phenyl | Phenyl | Phenyl | CuBr | 2,4,6-Triphenylpyridine | 84 |
Alternative catalyst-free methods, such as the base-promoted reaction of N-propargylic β-enaminones with formamides, can also yield functionalized 2-aminopyridines through a cascade process. dicp.ac.cn
Utility in Constructing Complex Nitrogen-Containing Molecules
The this compound synthon is not limited to the synthesis of simple monocyclic heterocycles; its rich chemistry allows for the construction of more complex, polycyclic, and stereochemically rich nitrogenous molecules. rsc.org Nitrogen-containing heterocycles are themselves indispensable building blocks for creating higher-order complex molecules. frontiersin.orgresearchgate.net
A compelling example is the thermolysis of β-aminocrotonamide, which leads to the formation of 1,5-dimethyl-2,6,9-triazabicyclo[3.3.1]nonane-3,7-dione, a complex bridged bicyclic structure. researchgate.net This transformation showcases the potential of a simple acyclic precursor to assemble into an intricate three-dimensional architecture through a sequence of intermolecular and intramolecular reactions. The ability of such synthons to participate in organocatalytic reactions further expands their utility in creating saturated nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. rsc.org
Precursor for Advanced Organic Building Blocks and Reagents
This compound and related β-enaminones are considered versatile precursors and adaptable building blocks for organic synthesis. mdpi.comtandfonline.comnih.govresearchgate.net Beyond their direct use in forming final products, they can be readily modified to generate more advanced and functionalized synthons. The core structure combines nucleophilic (enamine) and electrophilic (carbonyl) centers, allowing for site-selective reactions to introduce a wide variety of functional groups. eurekaselect.com
For example, the enamine nitrogen or the α-carbon can be functionalized, while the amide group can be modified or used as a handle for further transformations. This adaptability allows chemists to design and synthesize libraries of substituted enaminones, which then serve as advanced building blocks for drug discovery, materials science, and the development of novel reagents. tandfonline.comnih.gov The stability imparted by the conjugation between the amino and carbonyl groups makes these compounds ideal intermediates that can be carried through multiple synthetic steps. mdpi.com
Strategic Use in Cascade and Domino Reactions
A cascade or domino reaction is a chemical process where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. nih.govnih.gov This approach is highly efficient in terms of atom economy and operational simplicity. β-Enaminones are exceptional substrates for initiating such cascades due to their multiple reactive sites. researchgate.netsioc-journal.cn
Numerous domino reactions have been developed using β-enaminone esters and amides as key intermediates. sioc-journal.cn For instance, a multicomponent domino reaction between tryptamine, an α,β-unsaturated aldehyde, and a β-dicarbonyl compound (which forms a β-enaminone in situ) can generate highly substituted indolo[2,3-a]quinolizines. nih.gov This process creates two rings and four new bonds in a single step. Another example is the synthesis of 2-aminopyridines from N-propargylic β-enaminones and formamides, which proceeds through a base-promoted cascade involving the in situ formation of a 1,4-oxazepine (B8637140) intermediate followed by ring-opening and deformylation. dicp.ac.cn The use of enaminones in domino reactions provides a powerful strategy for rapidly assembling complex molecular architectures from simple, acyclic precursors. nih.govrsc.org
Integration into Multivalent Scaffolds
Multivalent scaffolds are molecular frameworks designed to present multiple copies of a ligand, allowing for enhanced binding affinity and selectivity to biological targets through the chelate effect. enamine.netenamine.de These scaffolds typically require building blocks with multiple, orthogonally reactive functional groups that can be addressed sequentially. enamine.net
While direct examples of this compound in published multivalent systems are scarce, its structure is inherently suited for such applications. The molecule possesses at least three distinct reactive sites:
The nucleophilic enamine nitrogen.
The electrophilic carbonyl carbon.
The amide N-H group, which can be deprotonated or act as a hydrogen bond donor.
This trifunctional nature makes this compound a promising candidate for a bifunctional or trifunctional building block. For example, the enamine nitrogen could undergo a Michael addition or a condensation reaction with one molecular partner, while the amide nitrogen could be acylated or alkylated to attach a second, different partner. This capacity to link multiple molecular entities makes it a potentially valuable, yet underexplored, component for the construction of novel multivalent scaffolds for applications in medicinal chemistry and chemical biology.
Challenges and Future Directions in 3 Iminobutanamide Research
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the field is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. mdpi.comrsc.org Traditional methods for synthesizing β-enaminones, the broader class to which 3-iminobutanamide belongs, often require harsh conditions or the use of expensive and sometimes toxic metal catalysts. fau.eunih.gov
Future research is focused on several key areas to overcome these limitations:
Catalyst-Free and Metal-Free Reactions: A significant push is towards methodologies that eliminate the need for external catalysts. fau.eu One-pot reactions that proceed under mild, solvent-free conditions are highly desirable. mdpi.com For example, methods using mechanochemical grinding with benign reagents like KHSO₄ and SiO₂ have shown promise for the solid-state amination of 1,3-dicarbonyl compounds. organic-chemistry.org Another approach involves the development of organoautocatalysis, where a catalyst is generated in situ from the reaction components, allowing for highly efficient synthesis at room temperature with yields up to 95%. fau.eu
Use of Greener Catalysts: When catalysts are necessary, the focus is on developing inexpensive, non-toxic, and recyclable options. researchgate.net Simple borate (B1201080) esters and ceric ammonium (B1175870) nitrate (B79036) have been reported as effective catalysts for amidation and enaminone synthesis, respectively, under mild conditions. nih.govorganic-chemistry.org Furthermore, the design of heterogeneous nanocatalysts, such as core-shell structures with immobilized cobalt complexes, offers a pathway to high efficiency, selectivity, and catalyst reusability. rsc.org
Atom-Economic Processes: Researchers are exploring reactions that maximize the incorporation of all starting materials into the final product. Multi-component reactions, where three or more reactants are combined in a single step, are a prime example of this strategy. rsc.org For instance, a four-component sequential reaction has been developed to produce enaminones under mild, catalyst-free conditions. organic-chemistry.org
Biomass-Derived Feedstocks: Utilizing renewable resources is a cornerstone of sustainable chemistry. rsc.org Research into converting biomass, such as chitin, into valuable chemical intermediates like 3-acetamido-5-acetylfuran (B13792600) (3A5AF), highlights a path toward greener starting materials for nitrogen-containing compounds. rsc.org The development of one-pot processes that couple biomass hydrolysis with subsequent chemical transformations is a key goal. rsc.org
Table 1: Comparison of Modern Sustainable Synthetic Strategies for β-Enaminones
| Strategy | Key Features | Catalyst Examples | Conditions | Advantages |
|---|---|---|---|---|
| Organoautocatalysis | In situ catalyst generation, domino-like process. | Pyrrolidinium salt (formed in situ). fau.eu | Room temperature. fau.eu | High efficiency (up to 95% yield), no external catalyst needed. fau.eu |
| Mechanochemistry | Solvent-free, solid-state reaction. | KHSO₄ and SiO₂. organic-chemistry.org | Grinding, mild conditions. organic-chemistry.org | Simple manipulation, avoids bulk solvents. organic-chemistry.org |
| Heterogeneous Nanocatalysis | Recyclable magnetic core-shell catalyst. rsc.org | Cobalt-Naphthoquinone complex on a magnetite support. rsc.org | 25-55 °C. rsc.org | High chemoselectivity, catalyst recyclability, prevents leaching. rsc.org |
| Metal-Free C-C Coupling | Microwave-assisted Nucleophilic Aromatic Substitution (SNAr). | None. frontiersin.org | 120°C, microwave irradiation. frontiersin.org | Reduced reaction times (7-12 min), avoids metal catalysts. frontiersin.org |
| Biomass Conversion | Integrated hydrolysis and dehydration from renewable feedstocks. rsc.org | Various catalytic systems depending on the step. rsc.org | Mild and straightforward conditions are the goal. rsc.org | Utilizes renewable resources, adheres to green chemistry principles. rsc.org |
Exploration of Unconventional Reactivity and Catalysis
Beyond improving synthesis, researchers are keen to uncover and harness the unconventional reactivity of the enaminone scaffold. researchgate.net The ambident nature of the molecule, possessing both nucleophilic and electrophilic character, makes it a versatile building block. nih.gov
Future directions in this area include:
Site-Selective Functionalization: Developing methods for the selective C-H functionalization and annulation of the β-enaminone core is a major area of interest. This allows for the construction of complex heterocyclic scaffolds that are important in drug discovery. researchgate.net
Novel Cycloadditions: While classic cycloadditions are known, exploring unconventional modes, such as the rhodium-catalyzed [2+2+2] cycloaddition to form indolizidine enaminones, opens doors to complex bicyclic systems with high enantioselectivity. nih.gov
Strain-Distortion Catalysis: Enzymes can utilize strain distortion to increase the reactivity of a substrate. wou.edu Applying this concept to synthetic catalysis, where a catalyst might bind and distort the this compound molecule to favor a specific reaction pathway, represents a novel approach to controlling reactivity and selectivity.
Nucleophilic Catalysis: The inherent nucleophilicity of the enamine nitrogen can be exploited. Activating this site, perhaps through interaction with a base or catalyst, can initiate cascades or covalent catalysis pathways, similar to mechanisms seen in enzymes like serine proteases. wou.edu
Computational Chemistry in Reaction Design and Prediction
Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to model and predict chemical behavior at the atomic level. mtu.eduucr.edu For this compound, this technology offers powerful ways to accelerate research and development.
Key applications and future goals include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are routinely used to optimize molecular structures, predict spectroscopic properties (like NMR chemical shifts), and investigate reaction mechanisms. mdpi.comuliege.bemdpi.com By modeling transition states and intermediates, researchers can understand how reactions proceed and identify the factors controlling selectivity. ucr.edu
Catalyst Design: Computational methods can be used to design new, more efficient catalysts. mtu.edu By modeling the interaction between a catalyst and this compound, researchers can predict catalytic activity and guide the synthesis of improved catalysts, bypassing some of the trial-and-error of physical experiments. mtu.edunih.gov
Predicting Reactivity and Properties: Machine learning models, trained on vast datasets of chemical reactions, are emerging as powerful predictive tools. frontiersin.orgmit.edu These models can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design retrosynthesis pathways for complex target molecules derived from this compound. frontiersin.org E(3)-equivariant neural networks, which incorporate physical principles directly into their architecture, represent a particularly promising new direction. mit.edu
Advanced Analytical Techniques for In-Situ Monitoring
To optimize reaction conditions and fully understand reaction kinetics, real-time monitoring is crucial. Advanced analytical techniques that can be integrated directly into the reaction setup provide a continuous "video" of the chemical transformation, a significant advantage over traditional methods that rely on analyzing quenched samples. mt.com
Future research will increasingly rely on:
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and quantification. magritek.comlibretexts.org Benchtop NMR spectrometers are making this technology more accessible for real-time reaction monitoring. magritek.comoxinst.com By tracking the disappearance of reactant signals and the appearance of product signals, chemists can obtain detailed kinetic data, identify intermediates, and quantify stereoisomers as they form. magritek.comnih.gov Techniques like time-resolved ²H NMR are also being explored for monitoring kinetics in complex media. rsc.org
In-line FTIR Spectroscopy: In-situ Fourier-transform infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, can be coupled with flow reactors to continuously monitor the concentration of key reaction species. mt.com This provides immediate feedback on reaction performance, steady-state conditions, and the impact of variables like temperature or catalyst loading. mt.com
Integrated Analytical Platforms: The future lies in combining multiple analytical techniques. For instance, coupling a flow reactor with both FTIR and NMR would provide complementary data, offering a more complete picture of the reaction dynamics, from changes in functional groups to specific structural and stereochemical information.
Table 2: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Principle | Information Gained | Application in this compound Research |
|---|---|---|---|
| In-situ NMR Spectroscopy | Exploits magnetic properties of atomic nuclei to provide detailed structural information. libretexts.org | Reaction kinetics, quantification of reactants/products, stereoisomer ratios, intermediate identification. magritek.comnih.gov | Monitoring cyclization reactions, assessing stereochemical purity, optimizing catalyst performance in real-time. nih.govmagritek.com |
| In-line FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. mt.com | Real-time concentration of species, reaction conversion and yield, steady-state analysis. mt.com | Monitoring synthesis in a continuous flow reactor, ensuring process stability, rapid optimization of reaction parameters. mt.com |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Identification of products and byproducts, tracking reaction progress. | Coupling with flow systems (Flow-MS) for high-throughput reaction screening and optimization. |
Integration into Flow Chemistry and Continuous Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, better process control, and easier scalability. seqens.comstolichem.com The integration of this compound synthesis into continuous flow processes is a key area for future development. rsc.org
Key aspects and future directions include:
Enhanced Safety and Control: Many chemical reactions, especially those that are highly exothermic or use hazardous reagents, are safer to perform in flow reactors. seqens.compharmafocusamerica.com The small reaction volume and high surface-area-to-volume ratio allow for superior heat management, preventing thermal runaways. stolichem.com
Rapid Optimization and Scale-up: Flow chemistry systems, especially when coupled with in-line analytics, allow for the rapid screening and optimization of reaction variables such as temperature, pressure, and residence time. mt.comuc.pt Scaling up production is often a matter of running the system for a longer duration or using parallel reactors, which is more efficient than moving from a small flask to a large batch reactor. stolichem.com
Multi-Step Sequential Synthesis: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process without the need for isolating and purifying intermediates. uc.pt For example, a system could be designed to first synthesize a this compound precursor and then, in a subsequent reactor loop, use it in a cyclization or functionalization reaction, streamlining the path to complex molecules. rsc.orgvapourtec.com A "catch-react-release" methodology, using solid-supported reagents in a flow setup, further enhances the efficiency of multi-step syntheses. uc.pt
Q & A
Q. How can researchers design experiments to resolve conflicting hypotheses about this compound’s role in multi-step syntheses (e.g., as an intermediate vs. catalyst)?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in the imine group) with tandem MS/MS can track incorporation into products. Kinetic profiling (rate vs. concentration) distinguishes catalytic vs. stoichiometric roles. Control experiments with structural analogs (e.g., 3-Aminobutanamide) isolate functional groups’ contributions .
Data Contradiction Analysis Framework
- Step 1 : Replicate conflicting studies under identical conditions (equipment, reagents, protocols) .
- Step 2 : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Step 3 : Apply multivariate statistical analysis (PCA, ANOVA) to identify variables contributing to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
